molecular formula C18H15FN2O2 B11332795 2-(2-fluorophenoxy)-N-(quinolin-8-yl)propanamide

2-(2-fluorophenoxy)-N-(quinolin-8-yl)propanamide

Cat. No.: B11332795
M. Wt: 310.3 g/mol
InChI Key: HJMWVLGARWQRCF-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(quinolin-8-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a fluorophenoxy group and a quinolinyl group attached to a propanamide backbone, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(quinolin-8-yl)propanamide typically involves the following steps:

    Formation of 2-(2-fluorophenoxy)propanoic acid: This can be achieved by reacting 2-fluorophenol with a suitable propanoic acid derivative under acidic or basic conditions.

    Amidation Reaction: The 2-(2-fluorophenoxy)propanoic acid is then reacted with 8-aminoquinoline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond, yielding this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(quinolin-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(quinolin-8-yl)propanamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Potential use in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(quinolin-8-yl)propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoline moiety may play a role in binding to DNA or proteins, while the fluorophenoxy group could enhance its lipophilicity and cellular uptake. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(quinolin-8-yl)propanamide: Similar structure with a chlorine atom instead of fluorine.

    2-(2-bromophenoxy)-N-(quinolin-8-yl)propanamide: Similar structure with a bromine atom instead of fluorine.

    2-(2-methylphenoxy)-N-(quinolin-8-yl)propanamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

2-(2-fluorophenoxy)-N-(quinolin-8-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-quinolin-8-ylpropanamide

InChI

InChI=1S/C18H15FN2O2/c1-12(23-16-10-3-2-8-14(16)19)18(22)21-15-9-4-6-13-7-5-11-20-17(13)15/h2-12H,1H3,(H,21,22)

InChI Key

HJMWVLGARWQRCF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1N=CC=C2)OC3=CC=CC=C3F

Origin of Product

United States

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